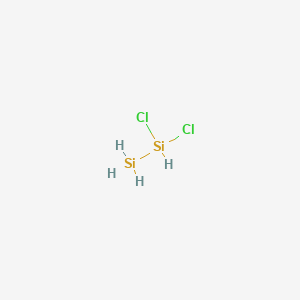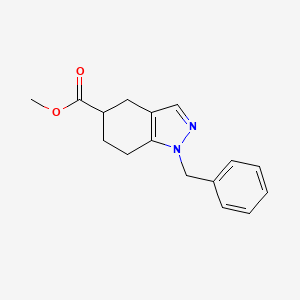
Methyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate: is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for developing new medications.
Industry: In the chemical industry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific derivative and its biological context.
Comparación Con Compuestos Similares
Indazole-3-carboxylic acid
1-Methyl-1H-indazole-5-carboxylate
1-(Phenylmethyl)-1H-indazole-5-carboxylate
Uniqueness: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is unique due to its specific structural features, such as the tetrahydro indazole ring and the presence of the phenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other indazole derivatives.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
methyl 1-benzyl-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)13-7-8-15-14(9-13)10-17-18(15)11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3 |
Clave InChI |
MUZRBUKGFSDEFR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(C1)C=NN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


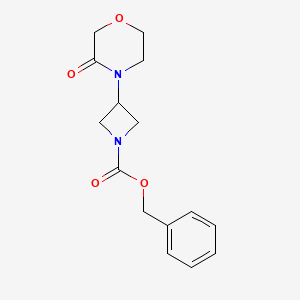
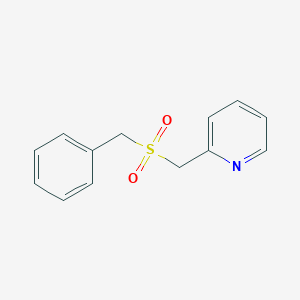

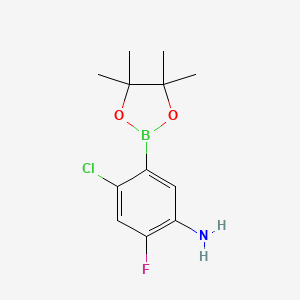
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

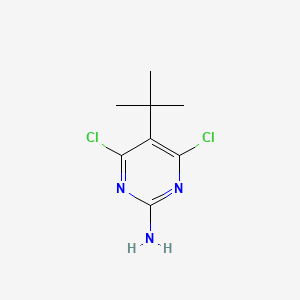
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)

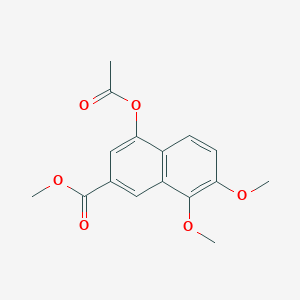
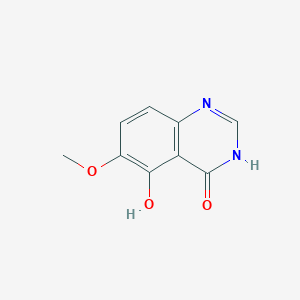
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
